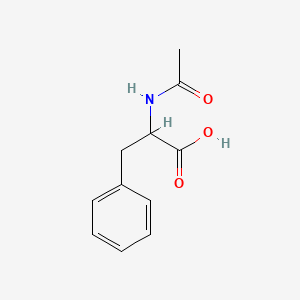

N-Acetyl-DL-phenylalanine

概要

説明

N-アセチル-L-フェニルアラニン: は、アミノ酸L-フェニルアラニンのアセチル化誘導体です。これは、様々な生物学的プロセスにおいて重要な役割を果たす非必須アミノ酸です。 この化合物は、そのユニークな特性により、医療、栄養、産業用途で頻繁に使用されています .

準備方法

合成経路と反応条件:

アミド化反応: N-アセチル-L-フェニルアラニンは、ピリジンなどの塩基の存在下で、L-フェニルアラニンと無水酢酸のアミド化によって合成できます.

エステル化反応: また、向山試薬を使用してメタノールでエステル化することによっても合成できます.

工業的生産方法:

化学反応の分析

反応の種類:

酸化: N-アセチル-L-フェニルアラニンは、酸化反応を起こし、様々な酸化誘導体を形成します。

還元: 様々な還元生成物を生成するために還元できます。

置換: この化合物は、置換反応に参加できます。ここでは、アセチル基が他の官能基に置き換わる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素または過マンガン酸カリウムを酸化反応に使用できます。

還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、一般的な還元剤です。

置換試薬: 様々な求核剤を置換反応に使用できます。

生成される主な生成物:

酸化誘導体: 酸化反応から形成された生成物。

還元誘導体: 還元反応から形成された生成物。

置換誘導体: 置換反応から形成された生成物。

科学研究への応用

化学:

生物学:

医学:

フェニルケトン尿症研究: これは、遺伝性疾患であるフェニルケトン尿症に関連する研究で使用されています.

産業:

栄養補助食品: これは、栄養補助食品の製造に使用されています.

飼料添加物: この化合物は、動物の栄養における飼料添加物として使用されています.

科学的研究の応用

Therapeutic Applications

1.1 Pain Management

N-Acetyl-DL-phenylalanine has been studied for its analgesic properties. Research indicates that D-phenylalanine, a component of NAP, inhibits the enzyme carboxypeptidase A, which is responsible for breaking down natural pain-relieving peptides like enkephalins. This inhibition can lead to prolonged analgesic effects. In a study involving murine models, D-phenylalanine administration resulted in significant reductions in pain responses, suggesting its potential as a therapeutic agent for chronic pain management .

1.2 Reward Deficiency Syndrome

The combination of this compound with other compounds like N-acetyl-L-cysteine has been proposed as a treatment for Reward Deficiency Syndrome (RDS). This condition is characterized by insufficient dopamine signaling, which can lead to addictive behaviors. Studies suggest that this combination may enhance dopamine release and stabilize its levels in the brain's reward pathways, potentially offering a novel approach to treating addiction .

1.3 Osteoarthritis Treatment

Recent research highlights the chondroprotective effects of this compound derivatives in osteoarthritis (OA). Specifically, a derivative known as NAPA (N-acetyl-phenylalanine-glucosamine) demonstrated significant anti-inflammatory properties in vitro and in vivo models of OA. It was shown to inhibit key catabolic enzymes involved in cartilage degradation and reduce inflammatory cytokines, indicating its potential as a disease-modifying treatment for OA .

Synthetic Applications

2.1 Resolution of Racemic Mixtures

This compound serves as a resolving agent for the optical resolution of racemic mixtures of amino acids. Techniques utilizing NAP have been developed to separate D- and L-phenylalanine effectively. For instance, enzymatic methods employing acylases have been reported to yield high enantiomeric purity from racemic DL-phenylalanine using N-acetyl derivatives .

2.2 Amidation Reactions

Recent studies have explored the amidation conditions of this compound for synthesizing various peptide derivatives. The use of coupling agents such as TBTU has been investigated to optimize yields while minimizing racemization during the reaction process. These findings are crucial for developing efficient synthetic pathways in peptide chemistry .

作用機序

分子標的と経路:

フェニルアラニン代謝経路: N-アセチル-L-フェニルアラニンは、フェニルアラニン代謝経路に関与しており、そこで他の代謝産物に変換されます.

類似の化合物との比較

類似の化合物:

N-アセチル-D-フェニルアラニン: N-アセチル-L-フェニルアラニンのエナンチオマーで、同様の特性を持っています.

L-フェニルアラニン: この化合物の非アセチル化形.

N-アセチル-L-チロシン: 同様の用途を持つ別のアセチル化アミノ酸.

独自性:

類似化合物との比較

N-Acetyl-D-phenylalanine: An enantiomer of N-Acetyl-L-phenylalanine with similar properties.

L-Phenylalanine: The non-acetylated form of the compound.

N-Acetyl-L-tyrosine: Another acetylated amino acid with similar applications.

Uniqueness:

生物活性

N-Acetyl-DL-phenylalanine (NADL-Phe) is an acetylated derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and enzymatic activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, enzymatic interactions, and implications in clinical settings.

This compound is a racemic mixture consisting of both D- and L-phenylalanine. The acetylation enhances its solubility and stability compared to its unmodified form. The compound is often utilized in biochemical assays due to its ability to serve as a substrate for various enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 193.23 g/mol |

| Solubility | Soluble in water |

| pH Range | Neutral (pH 7) |

Enzymatic Interactions

This compound exhibits significant interactions with specific enzymes, particularly serine proteases. For instance, studies have demonstrated that it can act as a substrate for proteases derived from Schistosoma mansoni, a parasitic worm. The hydrolysis of NADL-Phe by these enzymes has been characterized, revealing insights into the enzyme's structure and function .

Analgesic Properties

Research indicates that D-phenylalanine, a component of NADL-Phe, possesses analgesic properties by inhibiting carboxypeptidase A, an enzyme responsible for degrading endogenous opioids like enkephalins. This inhibition can enhance the analgesic effect, making D-phenylalanine a candidate for pain management therapies . Clinical studies have shown that patients receiving D-phenylalanine reported significant reductions in pain levels.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains and viruses, suggesting potential applications in developing new antibiotics or antiviral agents .

Neuroprotective Effects

Preliminary studies suggest that NADL-Phe may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. This activity could be beneficial in treating neurodegenerative diseases, although further research is needed to fully understand these mechanisms.

Case Studies

- Pain Management Study : A clinical trial involving patients with chronic pain conditions demonstrated that administration of D-phenylalanine led to a statistically significant decrease in pain scores compared to placebo controls. The study highlighted the potential of NADL-Phe as an adjunct therapy in pain management.

- Antiparasitic Research : In vitro studies using homogenates from Schistosoma mansoni revealed that NADL-Phe could be hydrolyzed by specific proteases from the parasite, indicating its possible role in understanding host-parasite interactions and developing antiparasitic strategies .

- Neuroprotection Investigation : A study assessed the neuroprotective effects of NADL-Phe on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal function, supporting its potential use in neurodegenerative disease therapies.

特性

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that intravenously administered N-acetylphenylalanine is primarily eliminated through the kidneys. It binds to plasma albumin and undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions. []

A: N-acetylphenylalanine is a metabolite of phenylalanine. Studies indicate that its renal excretion might be significant in phenylketonuria, potentially aiding in the removal of this amphipathic metabolite. []

ANone: The molecular formula of N-acetylphenylalanine is C11H13NO3, and its molecular weight is 207.23 g/mol.

A: Studies have utilized various spectroscopic techniques, including:* NMR: 1H NMR and 13C NMR have been used to characterize N-acetylphenylalanine and its derivatives, particularly in studies focusing on synthesis and structural elucidation. [, ]* IR Spectroscopy: Infrared multiple-photon dissociation (IRMPD) spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to investigate the gas-phase conformations of N-acetylphenylalanine. []

ANone: The provided research articles primarily focus on the biochemical and pharmacological aspects of N-acetylphenylalanine. There's limited information regarding its material compatibility and stability under various conditions.

A: Yes, Density Functional Theory (DFT) calculations have been employed to study carbohydrate-peptide interactions involving N-acetylphenylalanine methylamide. These calculations helped determine the structures of complexes formed with different carbohydrate molecules. []

A: Studies on α-chymotrypsin demonstrate the impact of side chain size on substrate specificity. As the amino acid side chain increases in size (e.g., from glycine to phenylalanine), the L-enantiomers of N-acetyl amino acid esters are hydrolyzed faster, while the D-enantiomers are hydrolyzed slower. [, ] This suggests a three-point interaction model in the enzyme's active site.

A: Research on papain reveals a strong preference for the L-enantiomer of N-acetylphenylalanylglycine 4-nitroanilide over its D-enantiomer in hydrolysis reactions. This selectivity highlights the enzyme's chiral recognition abilities. []

ANone: The provided research primarily focuses on scientific investigations of N-acetylphenylalanine, and details regarding specific SHE regulations are not discussed.

A: While the research highlights the renal elimination of N-acetylphenylalanine [], comprehensive information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not extensively covered.

A: Yes, studies have used rat models to understand the metabolic fate and renal elimination of N-acetylphenylalanine. [] Additionally, research investigating the formation of N-malonylphenylalanine in plants used barley seedlings as a model organism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。